molecular formula C22H27ClN2O3S B289420 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B289420
Poids moléculaire: 435 g/mol
Clé InChI: YHUNPXSDYSSZMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.

Mécanisme D'action

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key signaling molecule in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. By inhibiting BTK, 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks the downstream signaling pathways that promote the growth and survival of B-cell malignancies.
Biochemical and Physiological Effects
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in B cells and inhibit the growth of B-cell malignancies in preclinical models. It has also been shown to reduce the levels of circulating B cells in CLL patients, indicating its ability to target B-cell receptor signaling in vivo. In addition, 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have minimal effects on T-cell function and other non-B-cell lineages, suggesting its selectivity for BTK inhibition.

Avantages Et Limitations Des Expériences En Laboratoire

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for BTK inhibition, its ability to induce apoptosis in B cells, and its efficacy in preclinical models of B-cell malignancies. However, its limitations include its potential toxicity and side effects, as well as its limited clinical experience in humans.

Orientations Futures

There are several potential future directions for the development of 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and other BTK inhibitors. These include the optimization of dosing regimens and combination therapies, the identification of biomarkers for patient selection and monitoring, and the exploration of new indications beyond B-cell malignancies. In addition, the development of next-generation BTK inhibitors with improved selectivity and safety profiles may further enhance the therapeutic potential of this class of drugs.

Méthodes De Synthèse

The synthesis of 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of intermediate compounds, coupling reactions, and purification steps. The process starts with the preparation of tert-butyl 4-(2-oxo-2H-benzo[d][1,3]thiazin-3-yl)piperidine-1-carboxylate, which is then subjected to a series of reactions to form the final product.

Applications De Recherche Scientifique

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in B cells, leading to the suppression of tumor growth.

Propriétés

Formule moléculaire

C22H27ClN2O3S

Poids moléculaire

435 g/mol

Nom IUPAC

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-22(2,3)14-7-8-16-17(12-14)29-21(18(16)20(28)24-9-10-26)25-19(27)13-5-4-6-15(23)11-13/h4-6,11,14,26H,7-10,12H2,1-3H3,(H,24,28)(H,25,27)

Clé InChI

YHUNPXSDYSSZMR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCCO)NC(=O)C3=CC(=CC=C3)Cl

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCCO)NC(=O)C3=CC(=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.